Cas no 26910-61-2 (4-chlorobutyl methanesulfonate)

4-chlorobutyl methanesulfonate 化学的及び物理的性質

名前と識別子

-

- 4-chlorobutyl methanesulfonate

- 1-butanol, 4-chloro-, methanesulfonate

- LogP

- Methanesulfonic acid, 4-chlorobutyl ester

- DB-396871

- E9UAD4469R

- DTXSID001276650

- AKOS006289284

- D96361

- 26910-61-2

- J-016606

- 1-Butanol, 4-chloro-, 1-methanesulfonate

-

- インチ: InChI=1S/C5H11ClO3S/c1-10(7,8)9-5-3-2-4-6/h2-5H2,1H3

- InChIKey: HUNFFPQEYDANPE-UHFFFAOYSA-N

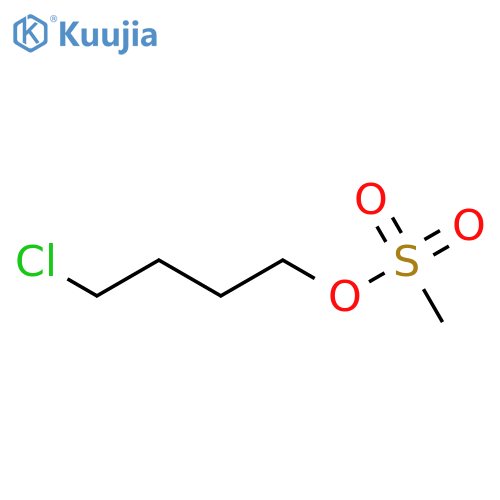

- ほほえんだ: CS(=O)(=O)OCCCCCl

計算された属性

- せいみつぶんしりょう: 186.01183

- どういたいしつりょう: 186.0117431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- PSA: 43.37

4-chlorobutyl methanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C179350-2500mg |

4-Chlorobutyl methanesulfonate |

26910-61-2 | 2500mg |

$ 1655.00 | 2022-06-06 | ||

| TRC | C179350-1000mg |

4-Chlorobutyl methanesulfonate |

26910-61-2 | 1g |

$ 830.00 | 2022-06-06 | ||

| TRC | C179350-500mg |

4-Chlorobutyl methanesulfonate |

26910-61-2 | 500mg |

$ 500.00 | 2022-06-06 |

4-chlorobutyl methanesulfonate 関連文献

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

4-chlorobutyl methanesulfonateに関する追加情報

Chemical Profile of 4-chlorobutyl methanesulfonate (CAS No. 26910-61-2)

4-chlorobutyl methanesulfonate, identified by the Chemical Abstracts Service registry number CAS No. 26910-61-2, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This organosulfur compound, characterized by its chlorinated butyl group and methanesulfonate ester functionality, has garnered attention due to its versatile applications in synthetic chemistry, particularly in the preparation of various bioactive molecules. The unique structural features of 4-chlorobutyl methanesulfonate make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

The molecular structure of 4-chlorobutyl methanesulfonate consists of a butyl chain substituted with a chlorine atom at the terminal carbon, linked to a methanesulfonate group. This configuration imparts reactivity that is highly useful in synthetic transformations. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the methanesulfonate ester can be hydrolyzed to yield the corresponding carboxylic acid or used in other transformations such as sulfonamide synthesis. These properties have made 4-chlorobutyl methanesulfonate a preferred reagent in the development of novel compounds.

In recent years, advancements in medicinal chemistry have highlighted the importance of 4-chlorobutyl methanesulfonate as a building block for drug discovery. Its ability to introduce specific functional groups into target molecules has been exploited in the synthesis of small-molecule inhibitors and therapeutic agents. For instance, researchers have utilized 4-chlorobutyl methanesulfonate to construct complex scaffolds that exhibit pharmacological activity against various diseases. The compound’s role in generating enantiomerically pure compounds has also been explored, underscoring its significance in chiral chemistry.

One notable application of 4-chlorobutyl methanesulfonate is in the synthesis of bioactive peptides and peptidomimetics. The chlorinated butyl group serves as a handle for further functionalization, enabling the creation of peptide-like structures with tailored biological properties. These derivatives have shown promise in modulating enzyme activity and receptor binding, making them relevant in the development of new therapeutic strategies. The compound’s versatility has also been leveraged in designing probes for biochemical studies, aiding researchers in understanding complex biological pathways.

The chemical reactivity of 4-chlorobutyl methanesulfonate has been further explored in recent studies focusing on green chemistry principles. Researchers have investigated methods to optimize its use while minimizing waste and hazardous byproducts. For example, catalytic approaches have been developed to enhance the efficiency of reactions involving 4-chlorobutyl methanesulfonate, reducing the need for harsh conditions and improving yields. Such innovations align with the growing emphasis on sustainable practices in chemical synthesis.

Moreover, 4-chlorobutyl methanesulfonate has found utility in materials science, particularly in the development of polymers and coatings. Its incorporation into polymer backbones can impart unique properties such as enhanced thermal stability or biodegradability. These materials are being investigated for applications ranging from medical implants to environmentally friendly packaging solutions. The compound’s ability to modify polymer architectures underscores its broad applicability beyond traditional pharmaceuticals.

Recent research has also delved into the computational modeling of 4-chlorobutyl methanesulfonate, aiming to predict its behavior in various chemical environments. Advanced computational techniques have provided insights into reaction mechanisms and product distributions, facilitating more efficient synthetic planning. These studies highlight the importance of integrating computational methods with experimental approaches to maximize the utility of compounds like 4-chlorobutyl methanesulfonate.

The safety profile of 4-chlorobutyl methanesulfonate is another critical aspect that has been extensively studied. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Studies have focused on optimizing storage conditions and reaction protocols to minimize potential risks associated with its use. These efforts are essential for maintaining high standards of safety in chemical research and industrial applications.

In conclusion, 4-chlorobutyl methanesulfonate (CAS No. 26910-61-2) is a multifaceted compound with significant applications across multiple domains of chemistry and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and researchers working on drug discovery, peptide chemistry, polymers, and sustainable materials. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, solidifying its role as a cornerstone molecule in modern chemical innovation.

26910-61-2 (4-chlorobutyl methanesulfonate) 関連製品

- 1261913-03-4(2-Methoxy-5-(3-nitrophenyl)nicotinic acid)

- 1369897-55-1(2-Methoxy-6-(propan-2-yloxy)aniline)

- 2021767-34-8(3-(4-chlorophenyl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione)

- 1261645-35-5(COc1ccc(F)cc1OC(F)F)

- 35741-47-0(2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile)

- 2764009-82-5((9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate)

- 1557260-01-1(2-(thiophen-2-yl)piperidine-3-carboxylic acid)

- 56910-92-0(Benzocisothiazol-4-amine)

- 2034392-64-6(N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-3-fluoro-4-methoxybenzamide)

- 91103-94-5(5-(n,n-Dimethylsulfamoyl)-2-fluorobenzoic Acid)